molecular formula C17H17ClN2O6S B11136818 N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide

N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide

Cat. No.: B11136818
M. Wt: 412.8 g/mol
InChI Key: YJNKLZOBGNWEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a benzodioxole and a chloromethoxybenzene moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Sulfonamide Formation:

    Final Coupling: The final step involves coupling the benzodioxole derivative with the sulfonamide intermediate under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to avoid side reactions.

    Purification Techniques: Advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)ETHANAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)BUTANAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H17ClN2O6S

Molecular Weight

412.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-chloro-2-methoxyphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C17H17ClN2O6S/c1-10(17(21)19-12-4-6-13-15(8-12)26-9-25-13)20-27(22,23)16-7-11(18)3-5-14(16)24-2/h3-8,10,20H,9H2,1-2H3,(H,19,21)

InChI Key

YJNKLZOBGNWEEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.